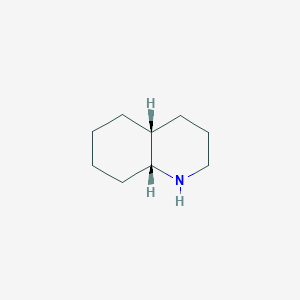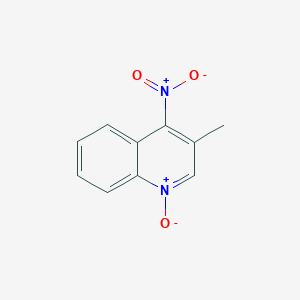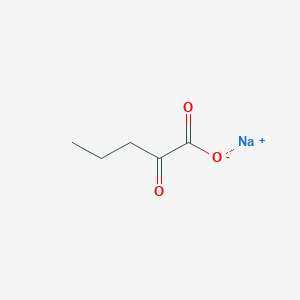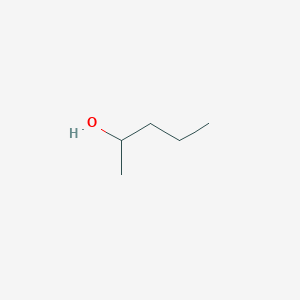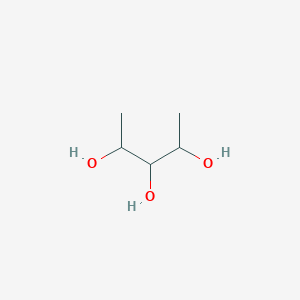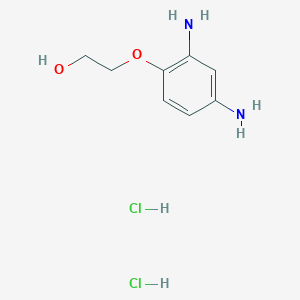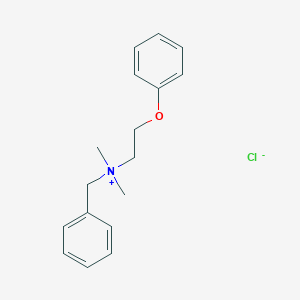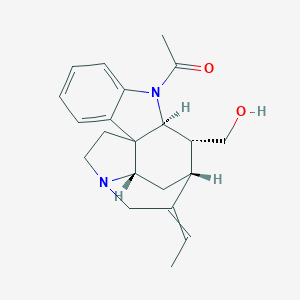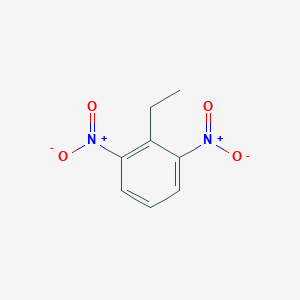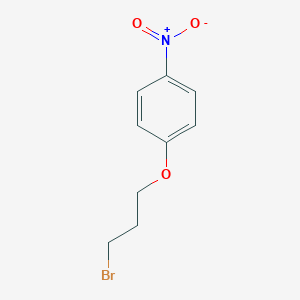
1-(3-Bromopropoxy)-4-nitrobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 1,2-dibromoethane via the Williamson ether synthesis. Zhai Guang-xin (2006) explored this synthesis, highlighting the effects of reaction temperature, solvent, time, and proportions on the yield and purity of the product【Zhai Guang-xin, 2006】(https://consensus.app/papers/synthesis-12bromoethoxy4nitrobenzene-guangxin/079df19f144256309f99da0a8fb51510/?utm_source=chatgpt).
Molecular Structure Analysis
Chemical Reactions and Properties
Research by Ernst et al. (2013) on the reactivity of the radical anions of 1-bromo-4-nitrobenzene in room temperature ionic liquids demonstrates unique behavior that could be relevant to understanding the chemical reactions involving 1-(3-Bromopropoxy)-4-nitrobenzene【Ernst et al., 2013】(https://consensus.app/papers/changed-reactivity-1bromo4nitrobenzene-anion-room-ernst/3097688b1ab3542891beb74ef6aecd51/?utm_source=chatgpt).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of 1-(3-Bromopropoxy)-4-nitrobenzene can be inferred from studies on similar compounds. For instance, the photoreaction of nitrobenzenes with hydrobromic acid, as investigated by McIntyre et al. (2004), provides insights into the reactivity of nitrobenzene derivatives under specific conditions【McIntyre et al., 2004】(https://consensus.app/papers/photoreaction-nitrobenzenes-acid-mcintyre/fc11e2491cc0590f851634172222f990/?utm_source=chatgpt).
Applications De Recherche Scientifique
Photoreaction Studies : Nitrobenzene and its derivatives, including 1-(3-Bromopropoxy)-4-nitrobenzene, have been studied for their efficient photoreactions in concentrated hydrobromic acid. These studies are crucial for understanding the photochemistry of nitroaromatic compounds, which could have applications in fields like materials science and photochemical synthesis (McIntyre, Coleman, & Wubbels, 2004).
Polymer Solar Cells : Research has introduced derivatives of nitrobenzene, similar to 1-(3-Bromopropoxy)-4-nitrobenzene, into polymer solar cells to improve device performance. These studies explore how the electron transfer processes are enhanced, which is critical for developing more efficient solar energy technologies (Fu et al., 2015).
Synthesis of Medicinal Intermediates : Compounds like 1-(2-Bromoethoxy)-4-nitrobenzene, closely related to 1-(3-Bromopropoxy)-4-nitrobenzene, have been synthesized as intermediates for medications such as dofetilide, which is used to treat arrhythmia. Understanding the synthesis and reactions of these compounds is crucial for pharmaceutical applications (Zhai Guang-xin, 2006).
Ultrasound-Assisted Synthesis : Studies have looked into the preparation of nitroaromatic ethers like 1-butoxy-4-nitrobenzene using ultrasound-assisted multi-site phase-transfer catalysis. This research is significant for industrial chemistry, where such methods can lead to more efficient and environmentally friendly production processes (Harikumar & Rajendran, 2014).
Photophysics and Photochemistry Insights : Studies on the simplest nitroaromatic compound, nitrobenzene, provide insights into its complex photophysics and photochemistry. These findings can be extrapolated to understand the behavior of similar compounds like 1-(3-Bromopropoxy)-4-nitrobenzene, which is crucial for developing new photochemical applications (Giussani & Worth, 2017).
Degradation and Environmental Studies : Understanding the thermal degradation and reaction pathways of nitrobenzene compounds is essential for environmental studies and pollution control. Research in this area helps in developing better ways to treat and manage pollutants like 1-(3-Bromopropoxy)-4-nitrobenzene (Carlos et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-bromopropoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBYGKUWXRBMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293931 | |
| Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-nitrobenzene | |
CAS RN |
13094-50-3 | |
| Record name | 13094-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-bromopropoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



